molecular formula C8H10O2 B6232140 3-cyclopentylprop-2-ynoic acid CAS No. 6053-88-9

3-cyclopentylprop-2-ynoic acid

Cat. No.: B6232140
CAS No.: 6053-88-9
M. Wt: 138.2
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Description

3-Cyclopentylprop-2-ynoic acid is a propiolic acid derivative characterized by a cyclopentyl group attached to the triple bond adjacent to the carboxylic acid moiety. The propiolic acid backbone (HC≡C-COOH) confers significant acidity due to the electron-withdrawing effect of the sp-hybridized carbon, enhancing deprotonation.

Properties

CAS No.

6053-88-9

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentylprop-2-ynoic acid typically involves the reaction of cyclopentylacetylene with carbon dioxide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopentylacetylene is reacted with carbon dioxide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group (-COOH) is highly reactive, enabling esterification and amidation. These reactions are critical in pharmaceutical applications, where the compound serves as a precursor for prodrugs. For example, esterification with alcohols (e.g., ethanol) forms esters that undergo hydrolysis in vivo, releasing the active pharmaceutical ingredient.

Reaction TypeReagentsProductsApplication
Esterification Alcohols (e.g., ethanol), acid catalystsCyclopentylprop-2-ynoate estersProdrug synthesis
Amidation Amines (e.g., aniline), coupling agents (e.g., EDC)Cyclopentylprop-2-ynoic amidesBiochemical probes

Alkyne Functionalization

The terminal alkyne (-C≡CH) undergoes reactions typical of alkynes, including hydrogenation, cycloaddition, and electrophilic addition.

Hydrogenation

Hydrogenation of the triple bond yields cis/trans alkenes or alkanes, depending on reaction conditions. For example:

  • Partial Hydrogenation : Using H₂ and Lindlar catalyst yields cis-alkenes.

  • Full Hydrogenation : Excess H₂ with palladium catalysts forms alkanes.

Cycloaddition Reactions

The alkyne can participate in [2+2] cycloadditions (e.g., with alkenes) or [4+2] Diels-Alder-like reactions under specific conditions.

Reactions Involving the Cyclopentyl Ring

The cyclopentyl group provides steric bulk and lipophilicity, influencing reaction pathways. For instance, its lipophilicity facilitates storage in fatty tissues, enhancing sustained release profiles in drug delivery.

Oxidation and Reduction

While alkynes are generally less reactive toward oxidation than alkenes, harsh oxidizing agents (e.g., KMnO₄, CrO₃) may oxidize the triple bond to ketones or carboxylic acids. Reduction with LiAlH₄ or H₂/Pd can selectively reduce the alkyne to alkenes or alkanes.

ReactionReagentsProducts
Oxidation KMnO₄, CrO₃Cyclopentylpropanoic acid
Reduction H₂/Pd, LiAlH₄Cyclopentylpropene or cyclopentylpropane

Horner–Wadsworth–Emmons (HWE) Reaction

While not directly demonstrated for this compound, the HWE reaction is a plausible pathway if the alkyne is converted into a phosphonate intermediate. The HWE reaction typically involves phosphonates reacting with aldehydes/ketones to form alkenes with high E-selectivity . For example:

  • Conditions : Grignard reagents (e.g., PrMgCl), THF solvent.

  • Outcome : Formation of E-alkenes with high stereoselectivity.

Scientific Research Applications

Organic Synthesis

3-Cyclopentylprop-2-ynoic acid serves as a valuable building block in organic synthesis. Its alkyne functionality allows it to participate in various reactions, such as:

  • Cycloadditions : It can undergo cycloaddition reactions to form cyclic structures.
  • C-C Bond Formation : The carboxylic acid group can facilitate esterifications and amidations.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit specific cellular processes involved in cancer development.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential. It may interact with specific molecular targets, inhibiting enzymes or receptors that play crucial roles in disease progression. Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. In vitro assays revealed that it could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration for cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-cyclopentylprop-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric profiles of substituents significantly impact the behavior of propiolic acids. Below is a comparative analysis of 3-cyclopentylprop-2-ynoic acid and related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Molecular Weight Notable Properties (Inferred)
This compound C9H12O2 Cyclopentyl (5-membered) 152.19 High acidity, moderate lipophilicity
Ethyl 3-cyclopropylprop-2-ynoate C8H10O2 Cyclopropyl (ester form) 138.16 Lower acidity (ester), higher volatility
3-(1-Ethylcyclopropyl)prop-2-ynoic acid C8H10O2 1-Ethylcyclopropyl 138.16 Increased steric hindrance, altered solubility
(2E)-3-Phenylprop-2-enoic acid C9H8O2 Phenyl (conjugated) 148.16 Resonance-stabilized, moderate acidity
3-(3,4-Dihydroxyphenyl)propanoic acid C9H10O4 Dihydroxyphenyl 182.17 High polarity, antioxidant potential
Key Observations:

Substituent Size and Acidity: The cyclopentyl group in this compound is larger than the cyclopropyl substituents in Ethyl 3-cyclopropylprop-2-ynoate and 3-(1-ethylcyclopropyl)prop-2-ynoic acid . Aromatic derivatives (e.g., (2E)-3-phenylprop-2-enoic acid) exhibit resonance stabilization, but the triple bond in propiolic acids provides stronger electron withdrawal, likely making this compound more acidic than cinnamic acid analogs .

Functional Group Impact: The ester group in Ethyl 3-cyclopropylprop-2-ynoate reduces acidity compared to carboxylic acids, as seen in its lower molecular weight (138.16 vs. 152.19) and higher volatility . Hydroxyl groups in 3-(3,4-dihydroxyphenyl)propanoic acid increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic cyclopentyl group in the target compound .

Biological Activity

3-Cyclopentylprop-2-ynoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a prop-2-ynoic acid backbone. Its molecular formula is C8H12O2C_8H_{12}O_2, and it exhibits properties typical of alkyne-containing carboxylic acids.

PropertyValue
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may protect neurons from apoptosis, potentially benefiting neurodegenerative conditions.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against certain bacterial strains, indicating a potential role in antimicrobial therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The alkyne functional group may play a crucial role in interacting with biological targets.
  • The compound may modulate signaling pathways involved in inflammation and cell survival.

Study 1: Neuroprotective Activity

A significant study published in PubMed highlighted the neuroprotective effects of compounds structurally related to this compound. The study demonstrated that these compounds could enhance neurogenesis in the hippocampus of adult mice, providing insights into their potential for treating cognitive decline associated with aging .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of derivatives derived from this compound. The study found that specific derivatives exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveEnhanced neurogenesis in adult mice
AntimicrobialSignificant activity against MRSA

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-cyclopentylprop-2-ynoic acid in a laboratory setting?

  • Methodological Answer : A plausible synthesis route involves coupling cyclopentyl derivatives with propiolic acid precursors. For example, cyclopentyl halides can undergo Sonogashira coupling with terminal alkynes, followed by oxidation to yield the carboxylic acid moiety. Key steps include palladium-catalyzed cross-coupling (e.g., Pd/C under H₂) and controlled oxidation using NaOH or other mild bases to preserve the alkyne functionality . Characterization intermediates via NMR and mass spectrometry ensures reaction progress tracking.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the cyclopentyl group (δ ~1.5–2.5 ppm for cyclopentyl protons) and alkyne resonance (sharp singlet near δ 2.5–3.0 ppm).
  • IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • HPLC/GC-MS : Assess purity (>95% by area under the curve) and rule out side products. Document all data with calibration standards and replicate runs .

Q. What safety protocols are essential when handling this compound in experimental settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., NaN₃ in DMF).
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight containers away from oxidizers .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the characterization of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray crystallography (if crystals are obtainable).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and match experimental data.
  • Purification Reassessment : Repeat column chromatography or recrystallization to isolate pure fractions .

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate transition states and activation energies for proposed reactions (e.g., cycloadditions).
  • Solvent Effects : Apply implicit solvent models (e.g., PCM) to assess how polarity influences reactivity .

Q. What experimental controls are critical when studying the catalytic activity of this compound derivatives?

  • Methodological Answer :

  • Negative Controls : Run reactions without the catalyst to confirm its necessity.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled substrates to trace mechanistic pathways.
  • Kinetic Profiling : Monitor reaction progress via time-resolved spectroscopy or quenching experiments to distinguish catalytic vs. stoichiometric effects.
  • Reproducibility Checks : Repeat trials with freshly prepared catalyst batches to rule out decomposition .

Research Design & Best Practices

Q. How should researchers design robust assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values.
  • Cell Viability Controls : Include assays like MTT or ATP quantification to differentiate cytotoxicity from target-specific effects.
  • Enzyme Inhibition : Use purified enzymes (e.g., kinases) and measure activity via fluorescence or colorimetric substrates. Validate with known inhibitors as benchmarks .

Q. What criteria should guide the selection of solvents for reactions involving this compound?

  • Methodological Answer : Prioritize solvents that:

  • Minimize Side Reactions : Avoid protic solvents (e.g., H₂O) if the alkyne group is reactive.
  • Enhance Solubility : Use DMF or THF for polar intermediates; switch to dichloromethane for acid-catalyzed steps.
  • Align with Green Chemistry : Opt for biodegradable solvents (e.g., ethanol) where possible .

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